molecular formula C7H11BrF2 B1374703 2-(2-Bromoethyl)-1,1-difluorocyclopentane CAS No. 2098027-87-1

2-(2-Bromoethyl)-1,1-difluorocyclopentane

Cat. No.: B1374703
CAS No.: 2098027-87-1
M. Wt: 213.06 g/mol
InChI Key: MLRUHYNGXBPAQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability and reactivity .

Scientific Research Applications

Reaction Dynamics and Intermediate Formation

  • The chemical reaction involving 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane and methyllithium leads to the formation of tricyclo[2.1.0.0^1,3]pentane, an intermediate isomer of [1.1.1]propellane. This process demonstrates the transformation and application of related bromoethyl compounds in organic synthesis (Wiberg, McMurdie, McClusky, & Hadad, 1993).

Synthesis and Applications in Heterocycles Formation

  • (2‐Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate, related to 2-(2-Bromoethyl)-1,1-difluorocyclopentane, is used as a precursor in the synthesis of heterocycles. This demonstrates its role in organic synthesis, particularly in the formation of cyclic compounds through reactions like epoxidation and cyclopropanation (Matlock, Aggarwal, & McGarrigle, 2016).

Applications in Organic Synthesis and Molecular Transformation

  • The reaction involving 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane and methyllithium, leading to an unstable compound that rearranges to cyclopentadiene, showcases the versatility of bromoethyl compounds in organic transformations. This process highlights its potential application in synthesizing and manipulating cyclopentane structures (Wiberg & McClusky, 1987).

Cyclopentane-1,2-Dione Synthesis

  • Cyclopentane-1,2-dione synthesis, which uses 2-bromocyclopentanone, a compound related to this compound, is significant in preparing various organic compounds. This process exemplifies the application of bromoethyl-based compounds in synthesizing intermediates for more complex chemical structures (Wrobel & Cook, 1980).

Selective Separation of Haloalkane Isomers

  • A study on solid supramolecular adsorption materials demonstrates the separation of 1-/2-bromoalkane isomers, related to this compound. This research signifies its potential application in isomer separation, crucial in both academic and industrial settings (Wu et al., 2022).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes looking at safety data sheets, which provide information on handling, storage, and disposal .

Future Directions

This involves looking at current research trends related to the compound and predicting where future research might be headed .

Properties

IUPAC Name

2-(2-bromoethyl)-1,1-difluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRUHYNGXBPAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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